2-{5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
The compound 2-{5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,2,4-oxadiazole ring, a methylsulfanyl group, and an amino moiety. The acetamide side chain is linked to a 2,3-dihydro-1,4-benzodioxin ring, distinguishing it from structurally related analogs.
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O4S/c1-34-22-18(21-26-20(28-33-21)12-2-4-13(23)5-3-12)19(24)29(27-22)11-17(30)25-14-6-7-15-16(10-14)32-9-8-31-15/h2-7,10H,8-9,11,24H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTNIXTWRLPLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Formation of the Pyrazole Ring: This involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Attachment of the Methylsulfanyl Group: This step typically involves nucleophilic substitution reactions.
Formation of the Benzodioxinyl Group: This is achieved through cyclization reactions involving catechol derivatives.
Final Coupling Reaction: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring or the nitro group (if present in derivatives).
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Condensation: The amino group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Condensation: Acid or base catalysts in solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions on the chlorophenyl group can yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound belongs to a class of pyrazole derivatives known for their varied biological activities. Pyrazoles have been extensively studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The specific structure of this compound suggests it may exhibit:
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with similar structures have shown up to 85% inhibition of these cytokines at specific concentrations .
- Antimicrobial Activity : The presence of the oxadiazole moiety enhances the compound's ability to combat bacterial infections. Studies have demonstrated that pyrazole derivatives exhibit notable activity against various pathogens including E. coli and Staphylococcus aureus .
Anticancer Potential
Recent investigations into pyrazole compounds have revealed their potential as anticancer agents. The unique structural features of this compound may contribute to:
- Inhibition of Cancer Cell Proliferation : Similar pyrazole derivatives have been reported to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
Emerging studies suggest that certain pyrazole derivatives possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases. Their ability to cross the blood-brain barrier could be beneficial in developing therapies for conditions like Alzheimer's disease.
Synthesis and Evaluation
A series of studies have synthesized similar pyrazole derivatives and evaluated their biological activities:
| Compound | Activity Type | Inhibition Rate | Reference |
|---|---|---|---|
| Compound A | Anti-inflammatory | 76% TNF-α | |
| Compound B | Antimicrobial | Effective against E. coli | |
| Compound C | Anticancer | Induces apoptosis in cancer cells |
These findings underscore the importance of structural modifications in enhancing biological activity.
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs occur in the oxadiazole and acetamide substituents, influencing physicochemical and biological properties:
Key Observations:
- Oxadiazole vs. Thiadiazole Cores : Replacement of the oxadiazole with a thiadiazole (e.g., in ) introduces additional sulfur atoms, which may enhance metabolic stability but reduce solubility due to increased lipophilicity .
- Chlorophenyl vs.
- Acetamide Side Chains : The benzodioxin ring in the target compound offers a planar, rigid structure conducive to receptor binding, whereas flexible side chains (e.g., 2-chlorobenzyl in ) may reduce selectivity .
Biological Activity
The compound 2-{5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide , with the molecular formula , belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structural complexity of this compound is noteworthy. It contains multiple functional groups that may contribute to its biological activity:
- Oxadiazole moiety : Known for its role in various pharmacological activities.
- Pyrazole ring : Often associated with anti-inflammatory and analgesic effects.
- Chlorophenyl group : Typically enhances lipophilicity and may influence receptor interactions.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
These findings suggest that the presence of specific substituents on the oxadiazole and pyrazole rings can significantly enhance anticancer activity.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar oxadiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-[3-(4-chlorophenyl)... | Antibacterial | ≤ 25 | |
| N-(5-amino... | Antifungal | ≤ 25 |
These results indicate that modifications in the molecular structure can lead to enhanced antibacterial and antifungal activities.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with similar structures have been reported to inhibit critical enzymes involved in cancer cell proliferation and survival.
- Interference with DNA Synthesis : Some derivatives disrupt DNA replication processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Certain structures induce oxidative stress in microbial cells, leading to cell death.
Case Studies
Several studies have explored the biological activity of related compounds:
- Anticancer Properties : A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on various cancer cell lines. The most active compounds showed IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : A comparative analysis of oxadiazole-based compounds demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics.
Q & A
Q. What are the optimal synthetic routes for constructing the 1,2,4-oxadiazole and pyrazole moieties in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoxime precursors with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PCl₅). For the pyrazole core, condensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds is common. Key intermediates include 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid and 5-amino-3-(methylsulfanyl)-1H-pyrazole derivatives. Reaction optimization should prioritize yield (>70%) and purity (HPLC >95%) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methylsulfanyl at pyrazole C3, benzodioxin acetamide linkage).
- HRMS : Confirm molecular formula (e.g., C₂₃H₂₀ClN₅O₄S).
- IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide). Cross-validation with X-ray crystallography is recommended for absolute stereochemical certainty .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Use a tiered approach:
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) via nephelometry.
- Stability : Incubate at 37°C in PBS and liver microsomes, monitoring degradation via LC-MS over 24 hours. Adjust formulations with cyclodextrins or PEG if precipitation occurs .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Dose-Response Curves : Compare IC₅₀ values in cell-free (e.g., enzyme inhibition) vs. cellular assays (e.g., anti-inflammatory activity in RAW264.7 macrophages).
- Metabolite Profiling : Identify active metabolites via hepatocyte incubation and LC-MS/MS. For example, methylsulfanyl oxidation to sulfoxide may enhance potency .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or NF-κB, correlating with experimental IC₅₀ discrepancies .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s anti-inflammatory properties?
- Substituent Variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., CF₃) to enhance oxadiazole electrophilicity.
- Methylsulfanyl Modification : Test sulfone/sulfoxide analogs for improved solubility and target engagement.
- Benzodioxin Replacement : Evaluate bioisosteres like dihydroquinoline for metabolic stability. Tabulate results as:
| Modification | IC₅₀ (COX-2 Inhibition, μM) | LogP | Metabolic Half-life (h) |
|---|---|---|---|
| Parent Compound | 2.1 ± 0.3 | 3.8 | 1.5 |
| 4-CF₃ Oxadiazole | 1.4 ± 0.2 | 4.2 | 2.3 |
| Sulfone Derivative | 0.9 ± 0.1 | 2.9 | 3.8 |
Data derived from enzyme assays and hepatic microsome studies .
Q. What interdisciplinary approaches enhance mechanistic understanding of this compound’s activity?
- Proteomics : SILAC-based profiling to identify downstream targets in LPS-induced macrophages.
- CRISPR Screening : Knockout libraries to pinpoint genetic modifiers of efficacy (e.g., Nrf2 or TLR4 pathways).
- AI-Driven Simulation : COMSOL Multiphysics models to predict diffusion kinetics in 3D cell cultures .
Methodological Considerations
- Synthetic Challenges : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to avoid byproducts from sulfur-containing groups .
- Bioassay Design : Include positive controls (e.g., diclofenac for anti-inflammatory assays) and validate via triplicate runs with ANOVA statistical analysis (p < 0.05) .
- Data Reproducibility : Adhere to OECD guidelines for pre-clinical testing, ensuring batch-to-batch consistency (RSD <5% for HPLC purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
